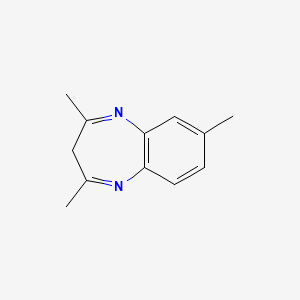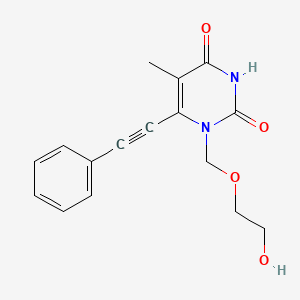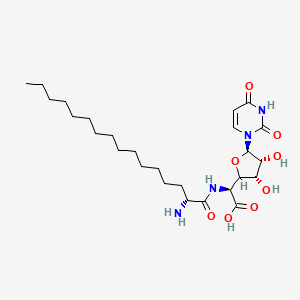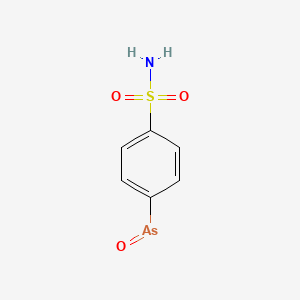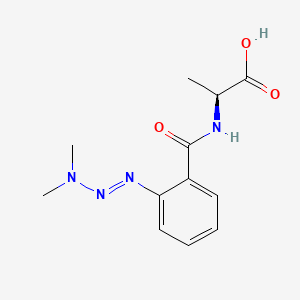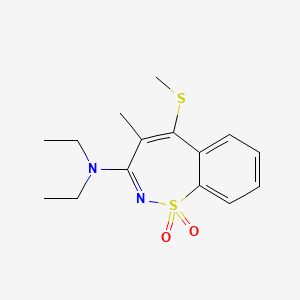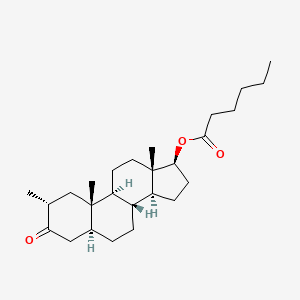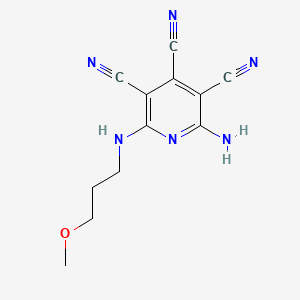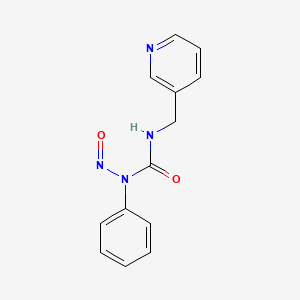
5,5-Bis(((2-thienylmethyl)thio)methyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDTT , is a complex organic compound Its chemical structure comprises an imidazolidinedione core with two thienylmethylthio substituents
Vorbereitungsmethoden
Synthetic Routes:: BDTT can be synthesized through various routes. One common method involves the reaction of 2,4-thiazolidinedione with thienylmethylthiol in the presence of suitable catalysts. The reaction proceeds via nucleophilic substitution, resulting in the formation of BDTT.
Reaction Conditions::- Reactants: 2,4-thiazolidinedione, thienylmethylthiol
- Catalysts: Acidic or basic conditions
- Solvents: Organic solvents (e.g., dichloromethane, tetrahydrofuran)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification by column chromatography or recrystallization
Industrial Production:: BDTT is not widely produced industrially due to its specialized applications. research efforts continue to optimize its synthesis for scalability.
Analyse Chemischer Reaktionen
BDTT undergoes several types of reactions:
Oxidation: BDTT can be oxidized to form sulfoxides or sulfones, enhancing its electronic properties.
Reduction: Reduction of BDTT yields the corresponding thiol or thioether derivatives.
Substitution: BDTT can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common reagents and conditions:
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Substitution: Nucleophiles (e.g., amines, thiols)
Major products:
- Oxidation: BDTT sulfoxide or sulfone derivatives
- Reduction: BDTT thiol or thioether derivatives
- Substitution: Various functionalized BDTT compounds
Wissenschaftliche Forschungsanwendungen
BDTT finds applications in:
Organic Electronics: BDTT-based polymers exhibit excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and solar cells.
Photocatalysis: BDTT derivatives can serve as photocatalysts for hydrogen evolution from water under visible light.
Medicinal Chemistry: Research explores BDTT derivatives as potential drug candidates due to their unique structure and reactivity.
Wirkmechanismus
BDTT’s mechanism of action varies based on its application:
- In OFETs, it acts as a charge carrier, facilitating electron transport.
- In photocatalysis, BDTT absorbs photons, generating charge carriers that drive hydrogen evolution.
- In medicinal applications, BDTT interacts with biological targets, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
BDTT stands out due to its thienylmethylthio substituents, which enhance its electronic properties. Similar compounds include:
Eigenschaften
CAS-Nummer |
142979-91-7 |
|---|---|
Molekularformel |
C15H16N2O2S4 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
5,5-bis(thiophen-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O2S4/c18-13-15(17-14(19)16-13,9-20-7-11-3-1-5-22-11)10-21-8-12-4-2-6-23-12/h1-6H,7-10H2,(H2,16,17,18,19) |
InChI-Schlüssel |
DAFKXHCLLOCJAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



